Propranolol hydrochloride Propranolol hydrochloride Propranolol Hydrochloride is the hydrochloride form of propranolol, a synthetic beta-adrenergic receptor blocker with antianginal, antiarrhythmic, and antihypertensive properties. Propranolol competitively antagonizes beta-adrenergic receptors, thereby inhibiting beta-adrenergic reactions, such as vasodilation, and negative chronotropic and inotropic effects.
A widely used non-cardioselective beta-adrenergic antagonist. Propranolol has been used for MYOCARDIAL INFARCTION; ARRHYTHMIA; ANGINA PECTORIS; HYPERTENSION; HYPERTHYROIDISM; MIGRAINE; PHEOCHROMOCYTOMA; and ANXIETY but adverse effects instigate replacement by newer drugs.
See also: Propranolol (has active moiety); Hydrochlorothiazide; propranolol hydrochloride (component of) ... View More ...
Brand Name: Vulcanchem
CAS No.: 318-98-9
VCID: VC20775275
InChI: InChI=1S/C16H21NO2.ClH/c1-12(2)17-10-14(18)11-19-16-9-5-7-13-6-3-4-8-15(13)16;/h3-9,12,14,17-18H,10-11H2,1-2H3;1H
SMILES: CC(C)NCC(COC1=CC=CC2=CC=CC=C21)O.Cl
Molecular Formula: C16H21NO2.ClH
C16H22ClNO2
Molecular Weight: 295.80 g/mol

Propranolol hydrochloride

CAS No.: 318-98-9

Cat. No.: VC20775275

Molecular Formula: C16H21NO2.ClH
C16H22ClNO2

Molecular Weight: 295.80 g/mol

* For research use only. Not for human or veterinary use.

Propranolol hydrochloride - 318-98-9

CAS No. 318-98-9
Molecular Formula C16H21NO2.ClH
C16H22ClNO2
Molecular Weight 295.80 g/mol
IUPAC Name 1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-ol;hydrochloride
Standard InChI InChI=1S/C16H21NO2.ClH/c1-12(2)17-10-14(18)11-19-16-9-5-7-13-6-3-4-8-15(13)16;/h3-9,12,14,17-18H,10-11H2,1-2H3;1H
Standard InChI Key ZMRUPTIKESYGQW-UHFFFAOYSA-N
SMILES CC(C)NCC(COC1=CC=CC2=CC=CC=C21)O.Cl
Canonical SMILES CC(C)NCC(COC1=CC=CC2=CC=CC=C21)O.Cl
Appearance Powder
Colorform White or almost white powder
Solid
Crystals from n-propanol
Melting Point 163-164 °C

Chemical Properties and Structure

Propranolol hydrochloride is chemically described as 2-Propanol, 1-[(1-methylethyl)amino]-3-(1-naphthalenyloxy)-, hydrochloride,(±)-. It is a stable, white, crystalline solid that is readily soluble in water and ethanol, with a molecular weight of 295.80 . The compound exists as a racemic mixture of two enantiomers: R(+) and S(-), with the S(-)-enantiomer demonstrating approximately 100 times greater potency than the R(+)-enantiomer in blocking beta-adrenergic receptors .

The structural characteristics of propranolol hydrochloride contribute to its high affinity for beta-adrenergic receptors. The naphthalene ring provides lipophilicity that allows the compound to cross the blood-brain barrier, while the amino group is essential for receptor binding.

Pharmacological Properties

Mechanism of Action

Propranolol hydrochloride blocks both beta-1 adrenergic receptors (predominantly found in cardiac tissue) and beta-2 adrenergic receptors (found mainly in bronchial and vascular musculature) . This non-selective blockade results in decreased heart rate, reduced myocardial contractility, and decreased cardiac output.

Beyond its effects on beta-adrenergic receptors, propranolol has also demonstrated interaction with 5-hydroxytryptamine (serotonin) receptors, specifically the 5-HT1A and 5-HT1B subtypes . When used for treating infantile hemangiomas, propranolol works through multiple mechanisms, including vasoconstriction, inhibition of angiogenic factors like vascular endothelial growth factor and basic fibroblast growth factor, induction of apoptosis in endothelial cells, and downregulation of the renin-angiotensin-aldosterone system .

Absorption

The absorption profile of propranolol hydrochloride varies depending on the formulation and route of administration. When administered orally, propranolol undergoes significant first-pass metabolism in the liver, with only about 25% of the dose reaching systemic circulation .

For immediate-release formulations, peak plasma concentrations occur approximately 1-4 hours after oral administration in fasting patients, with a typical time to peak concentration (Tmax) of about 2 hours . The peak concentrations (Cmax) increase in proportion to the dose administered, as shown in Table 1.

Table 1: Peak Plasma Concentrations of Propranolol at Different Oral Doses

Daily DoseCmax (ng/mL)
40 mg18 ± 15
80 mg52 ± 51
160 mg121 ± 98
320 mg245 ± 110

Extended-release capsules of propranolol hydrochloride release the active ingredient at a controlled and predictable rate, with peak blood levels occurring approximately 6 hours after administration .

The timing of peak concentrations varies significantly with different routes of administration, as detailed in Table 2.

Table 2: Time to Peak Concentration for Different Administration Routes

Administration RouteTime to Peak Concentration
Oral (immediate-release)1-4 hours (typically 2 hours)
Oral (extended-release)Approximately 6 hours
Sublingual2-4 hours
Intranasal15 minutes to 1 hour
RectalSteady-state levels within 12-15 hours

Distribution

Propranolol hydrochloride distributes widely throughout the body with a volume of distribution of approximately 4 liters/kg or 320L . The compound readily crosses physiological barriers, including the blood-brain barrier and the placenta, and is distributed into breast milk .

Approximately 90% of circulating propranolol is bound to plasma proteins, primarily albumin and alpha-1-acid glycoprotein . This binding demonstrates enantiomer selectivity: the S(-)-enantiomer preferentially binds to alpha-1-glycoprotein, while the R(+)-enantiomer preferentially binds to albumin .

Metabolism

Propranolol hydrochloride undergoes extensive hepatic metabolism through three primary pathways:

  • Aromatic hydroxylation (mainly 4-hydroxylation), accounting for approximately 42% of its metabolism

  • N-dealkylation followed by further side-chain oxidation, accounting for approximately 41% of its metabolism

  • Direct glucuronidation, accounting for approximately 17% of its metabolism

In-vitro studies have indicated that the aromatic hydroxylation of propranolol is catalyzed mainly by polymorphic CYP2D6, while side-chain oxidation is mediated mainly by CYP1A2 and to some extent by CYP2D6 .

The major metabolites of propranolol include propranolol glucuronide, naphthyloxylactic acid and glucuronic acid, and sulfate conjugates of 4-hydroxy propranolol . The 4-hydroxy propranolol metabolite itself acts as a weak inhibitor of CYP2D6 .

Elimination

Propranolol and its metabolites are primarily excreted in the urine . The apparent plasma half-life of propranolol is approximately 10 hours . When administered as extended-release capsules, blood levels remain fairly constant for about 12 hours before declining exponentially .

Clinical Applications

Approved Indications

Propranolol hydrochloride has received regulatory approval for and is clinically used in the treatment of numerous conditions:

  • Hypertension

  • Angina pectoris due to coronary atherosclerosis

  • Atrial fibrillation

  • Myocardial infarction

  • Migraine prophylaxis

  • Essential tremor

  • Hypertrophic subaortic stenosis

  • Pheochromocytoma

  • Proliferating infantile hemangioma

Off-label Uses

Beyond its approved indications, propranolol hydrochloride has demonstrated clinical utility in:

  • Anxiety disorders

  • Portal hypertension

  • Hyperthyroidism

  • Paroxysmal sympathetic hyperactivity

Table 3: Clinical Applications of Propranolol Hydrochloride

IndicationTherapeutic CategoryFormulations Used
HypertensionCardiovascularOral tablets, extended-release capsules
Angina pectorisCardiovascularOral tablets, extended-release capsules
Atrial fibrillationCardiovascularOral tablets, intravenous solution
Myocardial infarctionCardiovascularOral tablets, intravenous solution
Migraine prophylaxisNeurologicalOral tablets, extended-release capsules
Essential tremorNeurologicalOral tablets
Infantile hemangiomaDermatologicalOral solution
Paroxysmal sympathetic hyperactivityNeurologicalRectal suppository (30-40 mg every 6-8 hours)

Pharmaceutical Formulations

Excipients and Formulation Characteristics

The extended-release capsules contain various inactive ingredients including cellulose, ethylcellulose, gelatin capsules, hypromellose, and titanium dioxide . Certain dosage strengths also contain colorants such as D&C Red No. 28 and FD&C Blue No. 1 .

These formulations are designed to provide controlled release of the active ingredient, with extended-release capsules demonstrating different pharmacokinetic profiles compared to immediate-release tablets. When measured at steady state over a 24-hour period, the areas under the plasma concentration-time curves for extended-release capsules are approximately 60% to 65% of those for a comparable divided daily dose of immediate-release formulations .

Administration RouteBioavailability (%)Notes
Oral25 ± 8Subject to significant first-pass metabolism
Sublingual63 ± 22Intermediate bioavailability
IntranasalNearly 100Not suitable for chronic use due to ciliary damage
RectalHigher than oralProvides more consistent plasma levels

Special Pharmacological Considerations

Enantiomer-Specific Effects

Propranolol hydrochloride exists as a racemic mixture of two enantiomers, with the S(-)-enantiomer demonstrating approximately 100 times greater potency than the R(+)-enantiomer in blocking beta-adrenergic receptors .

In subjects receiving oral doses of racemic propranolol, S(-)-enantiomer concentrations exceed those of the R(+)-enantiomer by 40-90% due to stereoselective hepatic metabolism . The clearance of the pharmacologically active S(-)-propranolol is lower than that of R(+)-propranolol after both intravenous and oral administration .

Historical Development and Significance

The development of propranolol by Sir James Black in the 1960s represented a revolutionary advancement in cardiovascular pharmacology . Prior to propranolol, nitrates were the only pharmacological agents available for treating angina .

Propranolol demonstrated effectiveness in reducing both morbidity and mortality in ischemic heart disease and was subsequently shown to be effective for other cardiovascular conditions, including hypertension, myocardial infarction, and arrhythmias .

Initially approved by the U.S. Food and Drug Administration in 1967 as an oral tablet, propranolol hydrochloride has evolved to include various formulations to meet diverse clinical needs . The development of propranolol represented such a significant contribution to medicine that it contributed to Sir James Black receiving the Nobel Prize in Medicine in 1988.

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